molecular formula C16H13ClN4O2 B107569 2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide CAS No. 15988-47-3

2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide

Cat. No. B107569
CAS RN: 15988-47-3
M. Wt: 328.75 g/mol
InChI Key: PKQPOTPTSBOAHB-UHFFFAOYSA-N
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Description

2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the class of azido compounds, which are known for their diverse range of applications in various fields, including medicine, materials science, and chemical synthesis. In

Scientific Research Applications

2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide has been studied extensively for its potential applications in scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Mechanism Of Action

The mechanism of action of 2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide is not fully understood. However, studies have suggested that this compound targets the mitochondria of cancer cells, leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates the caspase cascade, leading to apoptosis of the cancer cells.

Biochemical And Physiological Effects

In addition to its anti-cancer activity, 2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, this compound has been shown to have anti-inflammatory and antioxidant activity.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide is its potent anti-cancer activity. This makes it an attractive compound for use in cancer research. Additionally, this compound has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide. One area of interest is the development of more potent analogs of this compound with improved selectivity and reduced toxicity. Additionally, studies are needed to further elucidate the mechanism of action of this compound and its potential applications in other fields, such as materials science and chemical synthesis. Finally, more research is needed to explore the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy.

Synthesis Methods

The synthesis of 2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide involves the reaction of 2-benzoyl-4-chloroaniline with sodium azide in the presence of acetic anhydride and triethylamine. The resulting product is then treated with N-methylacetamide to yield the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.

properties

CAS RN

15988-47-3

Product Name

2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide

Molecular Formula

C16H13ClN4O2

Molecular Weight

328.75 g/mol

IUPAC Name

2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide

InChI

InChI=1S/C16H13ClN4O2/c1-21(15(22)10-19-20-18)14-8-7-12(17)9-13(14)16(23)11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

PKQPOTPTSBOAHB-UHFFFAOYSA-N

SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN=[N+]=[N-]

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN=[N+]=[N-]

synonyms

2-[Azidoacetyl(methyl)amino]-5-chlorobenzophenone

Origin of Product

United States

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